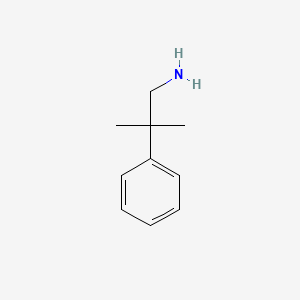

2-Methyl-2-phenylpropan-1-amine

Descripción general

Descripción

2-Methyl-2-phenylpropan-1-amine is an organic compound belonging to the class of phenethylamines. It is structurally related to amphetamines and shares some pharmacological properties with them. This compound has been identified in various dietary supplements and is known for its stimulant effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenylpropan-1-amine can be synthesized through several methods. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to remove impurities.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenethylamines.

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

Synthesis of Drug-Like Compounds

2-Methyl-2-phenylpropan-1-amine is primarily utilized in synthesizing enantiopure drug-like compounds, particularly those related to amphetamines. These compounds are critical in treating conditions such as obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD) .

Methods of Application:

- The synthesis often involves transaminases for the asymmetric synthesis of disubstituted 1-phenylpropan-2-amines from prochiral ketones. This biocatalytic approach is favored for its environmental and economic benefits .

Results:

- The optimized synthesis process achieves an 88–89% conversion rate with over 99% enantiomeric excess for the R-enantiomers. The S-enantiomers are obtained through kinetic resolution with more than 95% enantiomeric excess .

Neuropharmacology

Monoamine Oxidase Inhibition

Derivatives of this compound, such as pargyline, act as selective monoamine oxidase B inhibitors. This property is particularly relevant for managing neurodegenerative diseases and type 1 diabetes. Pargyline's mechanism involves inhibiting lysine-specific demethylase-1 (LSD-1), which enhances the efficacy of chemotherapeutic agents in cancer treatment .

Applications:

- Pargyline has been shown to inhibit proline-5-carboxylate reductase-1 (PYCR1), making it beneficial for cancer therapies .

Organic Synthesis

Propargylamines Synthesis

The compound is also involved in synthesizing propargylamines, which have numerous pharmaceutical properties, including neuroprotective effects against disorders like Parkinson’s and Alzheimer’s diseases .

Methods of Application:

- The synthesis can be achieved via A3 and KA2 coupling reactions, emphasizing solvent-free methods that are environmentally friendly .

Results:

- Propargylamines exhibit anti-apoptotic functions and are used in symptomatic treatments for neurodegenerative disorders .

Thermophysical Properties

Understanding the thermophysical properties of this compound is essential for its application in chemical process design and pharmaceutical development. Dynamic data analysis using tools like the NIST ThermoData Engine helps generate critically evaluated thermodynamic property data for pure compounds .

Comparative Data Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | Transaminase-catalyzed synthesis | High conversion rates (88–89%) with >99% ee |

| Neuropharmacology | Monoamine oxidase inhibition | Effective against neurodegenerative diseases |

| Organic Synthesis | A3 and KA2 coupling reactions | Environmentally friendly solvent-free methods |

| Thermophysical Analysis | Dynamic data analysis via NIST ThermoData | Critical thermodynamic properties evaluated |

Case Studies and Research Insights

Several studies highlight the efficacy of derivatives of this compound in various therapeutic contexts:

-

Pargyline's Role in Cancer Therapy :

- Research indicates that pargyline enhances the inhibition of LSD-1 and PYCR1, showing promise in cancer treatment protocols .

- Synthesis Techniques :

-

Environmental Impact :

- The shift towards solvent-free synthesis methods reflects a growing trend towards sustainable practices in pharmaceutical chemistry .

Mecanismo De Acción

2-Methyl-2-phenylpropan-1-amine exerts its effects primarily by acting as a sympathomimetic agent. It induces the release of norepinephrine and dopamine, leading to increased stimulation of adrenergic receptors. This results in heightened alertness, increased heart rate, and elevated blood pressure. The compound’s mechanism of action involves binding to and activating neurotransmitter transporters, leading to the release of stored neurotransmitters into the synaptic cleft.

Comparación Con Compuestos Similares

2-Methyl-2-phenylpropan-1-amine is similar to other phenethylamines such as:

Amphetamine: Both compounds are stimulants, but this compound has a different substitution pattern on the phenyl ring.

Methamphetamine: Similar in structure, but methamphetamine has a methyl group attached to the nitrogen atom.

Phenpromethamine: An isomer of this compound with similar stimulant properties.

Actividad Biológica

2-Methyl-2-phenylpropan-1-amine, also known as 2-methyl-1-phenylpropan-1-amine , is a compound belonging to the phenethylamine class. Its molecular formula is , and it features a primary amine group attached to a three-carbon chain with a methyl group and a phenyl group. This structural configuration positions it as a significant compound in pharmaceutical chemistry, particularly in the synthesis of enantiopure drug-like compounds related to amphetamines and their derivatives.

The synthesis of this compound can be achieved through various methods, including the use of transaminases for asymmetric synthesis. This biocatalytic approach is favored for its environmental and economic benefits, achieving high conversion rates and enantiomeric excess:

| Synthesis Method | Conversion Rate | Enantiomeric Excess |

|---|---|---|

| Transaminase Reaction | 88–89% | >99% |

These methods allow for the exploration of structure-activity relationships, which are crucial for the development of therapeutic agents targeting various conditions such as obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD) .

Biological Activity

The biological activity of this compound is primarily linked to its stimulant properties. Compounds with similar structures often influence neurotransmitter systems in the brain, making them relevant for treating neurodegenerative disorders and psychiatric conditions. For instance, derivatives like pargyline act as monoamine oxidase inhibitors (MAOIs), which are essential in managing neurodegenerative diseases .

Despite its potential applications, research on the specific mechanisms of action for this compound is limited. However, its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter transporters such as serotonin and norepinephrine. This interaction could be beneficial in developing treatments for mood disorders .

Case Studies and Research Findings

Research into similar compounds has shown promising results regarding their biological activities:

- Psychoactive Properties : Compounds structurally related to this compound have been found to exhibit properties that can modulate neurotransmitter levels, which is critical in treating conditions like depression and anxiety.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, indicating broader therapeutic potential beyond central nervous system effects .

- Safety Profile : While specific data on the safety profile of this compound is lacking, caution is advised due to its classification within phenethylamines, which can vary widely in effects from psychoactive to toxic .

Potential Applications

Given its stimulant properties and structural characteristics, this compound has several potential applications:

- Pharmaceutical Development : It can be utilized in synthesizing drug-like compounds aimed at treating neurodegenerative diseases and psychiatric disorders.

- Research Tool : Its ability to interact with neurotransmitter systems makes it a valuable compound for academic research in pharmacology and medicinal chemistry.

Propiedades

IUPAC Name |

2-methyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSGTPMVOJFVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276876 | |

| Record name | 2-methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21404-88-6 | |

| Record name | 21404-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.